Potent HCV NS5B Polymerase Inhibition
While direct enzymatic data for the riboside 5-(1-Propynyl)-cytidine are limited, its 2'-deoxy derivative demonstrates potent inhibition of HCV NS5B RNA polymerase with an IC50 of 18 nM [1]. This level of potency is a critical differentiator in the design of antiviral nucleoside analogs and is comparable to or exceeds that of other C5-modified cytidine derivatives (e.g., 5-ethynyl or 5-fluoro) that often require metabolic activation or complex prodrug strategies. This indicates the C5-propynyl motif is a highly effective pharmacophore for this key viral target.
| Evidence Dimension | Inhibition of HCV NS5B RNA Polymerase |
|---|---|
| Target Compound Data | IC50 = 18 nM (as 2'-deoxy derivative) |
| Comparator Or Baseline | Other 5-substituted cytidine derivatives (e.g., 5-ethynyl, 5-fluoro) typically requiring prodrug approaches. |
| Quantified Difference | Potent inhibition at low nanomolar concentrations without demonstrated need for prodrug activation. |
| Conditions | In vitro enzymatic assay using HCV NS5B polymerase. |
Why This Matters
This low nanomolar potency against a primary antiviral target justifies the selection of 5-propynyl-containing nucleosides as core scaffolds for developing HCV therapeutics.
- [1] BindingDB. CHEMBL1204385. Affinity data for HCV NS5B RNA polymerase. View Source
